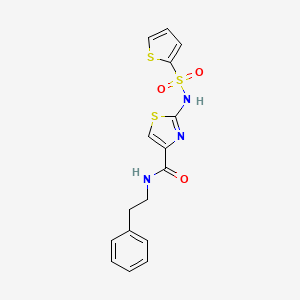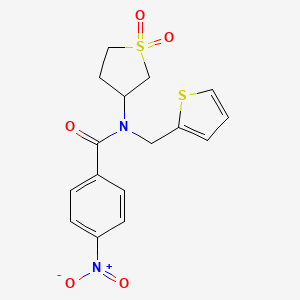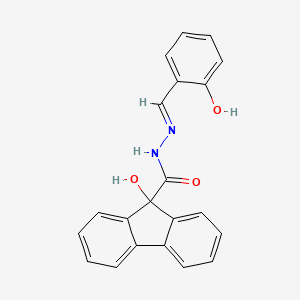
4-((4-acetylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives is a common theme across several studies. In one study, sulfonamides were synthesized from 4-methoxyphenethylamine, reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new sulfonamides . Another approach involved the aminolysis of p-nitrophenylsulfonates to yield potent adenosine A2B receptor antagonists, indicating a novel method for sulfonamide preparation when standard reactions failed . Additionally, sulfonamide derivatives were synthesized from dopamine derivatives, where amines reacted with methanesulfonyl chloride followed by O-demethylation .
Molecular Structure Analysis
Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR were employed to characterize the structural aspects of the synthesized sulfonamides . The crystal structure of a sulfonamide isostere-containing peptide was determined, providing insights into the absence of cis/trans isomerism and the extended conformation of the tauryl part . Furthermore, the structure of a sulfonamide ligand was determined by X-ray diffraction, suggesting an octahedral geometry for its metal complexes .
Chemical Reactions Analysis
The sulfonamide derivatives underwent various chemical reactions, including rearrangement reactions when treated with alkali, leading to different products depending on the substituents present . Radical addition reactions were also observed, where an acetal was added to enantiomerically pure N-sulfinyl imines, yielding enantiomerically enriched sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives were explored through their biological activities. Some derivatives exhibited significant inhibitory activity against acetylcholinesterase, with one compound showing competitive inhibition and forming an irreversible enzyme-inhibitor complex . Antioxidant activities were also investigated, with some sulfonamides showing inhibition on linoleic acid peroxidation and effective inhibition of acetylcholinesterase . The synthesized compounds, including their metal complexes, displayed moderate to significant antibacterial and antifungal activities . Prodrug forms for the sulfonamide group were also studied, with derivatives showing high water solubility and adequate lipophilicity at physiological pH .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumour Properties
Sulfonamide compounds are significant in the therapy of bacterial infections, exhibiting antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their synthesis is simple, allowing for a variety of derivatives, and the sulfonamide group acts as a non-classical bioisostere for carboxyl, phenolic hydroxyl, and amide groups. This versatility highlights the importance of sulfonamides in medicinal chemistry, promoting their inclusion in future drug synthesis (Azevedo-Barbosa et al., 2020).
Medicinal Chemistry and Drug Development
Sulfonamides have shown extensive medicinal applications beyond their original antibacterial use. With chemical structural modifications, they exhibit a wide bioactive spectrum, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. The continuous active research in sulfonamide-based compounds underscores their potential for developing new drugs with broad spectrum, high activity, and low toxicity (Shichao et al., 2016).
Environmental Impact and Analysis Techniques
The presence of sulfonamides in the environment, mainly from agricultural activities, poses challenges due to their impact on microbial populations and potential human health hazards. Research has focused on their environmental fate, including detection methods and the transformation processes affecting their ecotoxicity. Electrochemical determination has emerged as a fast, simple, and sensitive approach for analyzing sulfonamides, contributing to our understanding of their environmental behavior and risks (Baran et al., 2011); (Fu et al., 2020).
Analytical and Pharmaceutical Applications
Sulfonamides are analyzed using various techniques, including capillary electrophoresis, to ensure quality control in pharmaceutical formulations and to study their behavior for theoretical and practical applications. The development of analytical methods contributes to the safe and effective use of sulfonamides in medical treatments and their regulatory oversight (Hoff & Kist, 2009).
Eigenschaften
IUPAC Name |
4-[[(4-acetylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S2/c1-13(20)15-4-6-16(7-5-15)25(21,22)17-12-14-8-10-19(11-9-14)26(23,24)18(2)3/h4-7,14,17H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKQZMNMOMZYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)


![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)